molecular formula C15H16N6 B14017571 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide CAS No. 88482-52-4

2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide

Cat. No.: B14017571
CAS No.: 88482-52-4
M. Wt: 280.33 g/mol
InChI Key: UXWLRTVZKNPKDH-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazole ring, an imino group, and a cyanide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include dimethylpyrazole, methylaniline, and cyanide sources .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The imino and cyanide groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide stands out due to its combination of the pyrazole ring, imino group, and cyanide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88482-52-4

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide

InChI

InChI=1S/C15H16N6/c1-11-9-12(2)21(18-11)15(17)14(10-16)19-20(3)13-7-5-4-6-8-13/h4-9,17H,1-3H3

InChI Key

UXWLRTVZKNPKDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=N)C(=NN(C)C2=CC=CC=C2)C#N)C

Origin of Product

United States

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